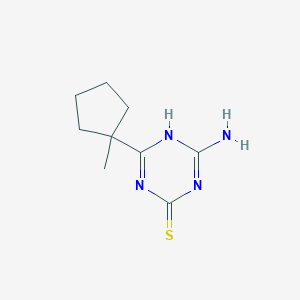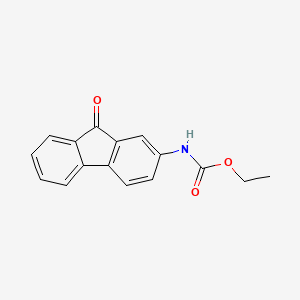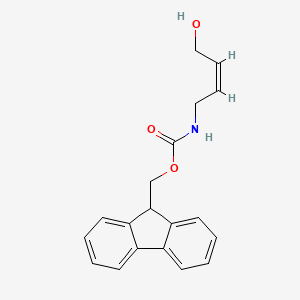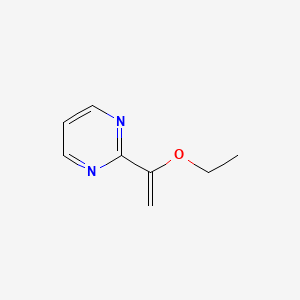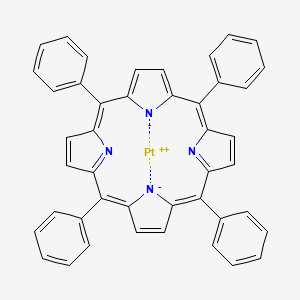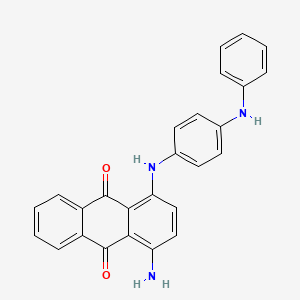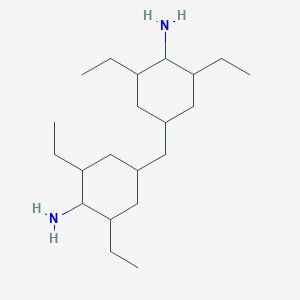
1-Cyclopropyl-4-ethynylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropyl-4-ethynylbenzene is an organic compound with the molecular formula C11H10. It is characterized by the presence of a cyclopropyl group and an ethynyl group attached to a benzene ring. This compound is a solid, typically appearing as white to light yellow crystals or powder. It is soluble in various organic solvents but has low solubility in water .
Méthodes De Préparation
1-Cyclopropyl-4-ethynylbenzene can be synthesized through organic synthesis methods. One common approach involves the reaction of an ethynyl compound with a corresponding cyclopropyl compound. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to facilitate the formation of the desired product . Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions for higher yields and purity.
Analyse Des Réactions Chimiques
1-Cyclopropyl-4-ethynylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ethynyl group to an ethyl group.
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Cyclopropyl-4-ethynylbenzene has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly those containing cyclopropyl and ethynyl groups.
Biology: Researchers use this compound to study the effects of cyclopropyl and ethynyl groups on biological systems, including enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism by which 1-Cyclopropyl-4-ethynylbenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group imposes conformational rigidity on the molecule, which can influence its binding affinity and specificity. The ethynyl group can participate in various chemical reactions, further modulating the compound’s activity. These interactions can affect molecular pathways involved in metabolic processes and signal transduction .
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-4-ethynylbenzene can be compared with other similar compounds, such as:
1-Propyl-4-ethynylbenzene: Similar structure but with a propyl group instead of a cyclopropyl group.
1-Cyclopropyl-4-methylbenzene: Contains a methyl group instead of an ethynyl group.
1-Cyclopropyl-4-ethynylcyclohexane: Features a cyclohexane ring instead of a benzene ring.
These comparisons highlight the unique structural features of this compound, particularly the presence of both cyclopropyl and ethynyl groups, which contribute to its distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H10 |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
1-cyclopropyl-4-ethynylbenzene |
InChI |
InChI=1S/C11H10/c1-2-9-3-5-10(6-4-9)11-7-8-11/h1,3-6,11H,7-8H2 |
Clé InChI |
WREBXCVYHWKUML-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=C(C=C1)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



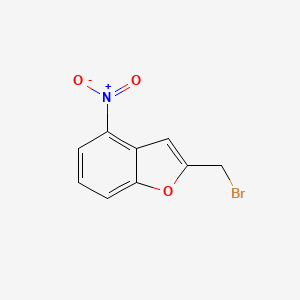

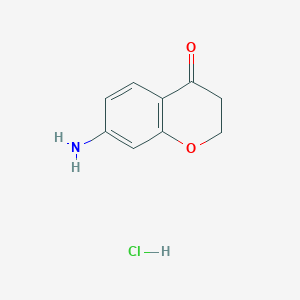
![benzyl (NZ)-N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate](/img/structure/B13145371.png)
